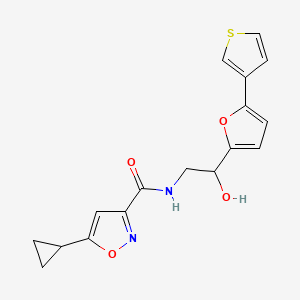
5-环丙基-N-(2-羟基-2-(5-(噻吩-3-基)呋喃-2-基)乙基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
噻吩衍生物,包括我们感兴趣的化合物,由于其作为生物活性分子的潜力而引起了研究人员的关注。在药物发现的背景下,该化合物表现出几种有希望的特性:
腐蚀抑制
噻吩衍生物在工业化学和材料科学中用作腐蚀抑制剂 。可以优化我们化合物的结构来保护金属免受腐蚀。
合成方法
了解噻吩衍生物的合成路线对于有效生产至关重要:
- 缩合反应:Gewald、Paal–Knorr、Fiesselmann 和 Hinsberg 合成是获得噻吩衍生物的典型方法 。调查哪条路线最适合我们的化合物。
未来展望
考虑化合物的稳定性、溶解性和毒性特征。与计算化学家合作预测它在不同条件下的行为。
总之,我们的化合物连接了从药物开发到材料科学的各个领域。它多方面的性质促使人们进一步探索,使其成为科学研究的激动人心的主题。 🌟
作用机制
Target of Action
Compounds containing thiophene and isoxazole rings are often involved in a wide range of biological activities . They can bind to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The affected pathways would depend on the specific biological targets of the compound. Thiophene derivatives, for example, have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound has anti-inflammatory activity, it might inhibit certain enzymes or signaling pathways involved in inflammation .
生物活性
5-Cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide, identified by its CAS number 2034434-24-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3S, with a molecular weight of 291.4 g/mol. The structure features a cyclopropyl group, a hydroxyl moiety, and a thiophene-furan hybrid which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values for these compounds ranged from 0.12 to 15.63 µM depending on the specific derivative and cell line tested .
- Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Notably, compounds with similar structures have been shown to increase p53 expression levels, further promoting apoptotic processes .
Anti-inflammatory Activity
Isoxazole derivatives have been explored for their anti-inflammatory properties:
- COX Inhibition : Compounds in the same chemical family have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives exhibited selective inhibition of COX-2, indicating potential for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that certain isoxazole derivatives possess antimicrobial properties against various bacterial strains. This activity is hypothesized to stem from their ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Study on MCF-7 Cell Line : A recent study assessed the effects of a closely related compound on MCF-7 cells, reporting an IC50 value of 10.38 µM, comparable to established chemotherapeutics like Tamoxifen . The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.
- Inflammation Model : Another research project focused on the anti-inflammatory effects of isoxazole derivatives in animal models of arthritis. Results indicated a significant reduction in inflammatory markers when treated with these compounds compared to controls .
Table: Summary of Biological Activities
| Activity Type | Assessed Cell Lines | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, A549, U937 | 0.12 - 15.63 | Apoptosis induction via caspase activation |
| Anti-inflammatory | N/A | N/A | COX inhibition |
| Antimicrobial | Various bacterial strains | N/A | Membrane interaction or enzyme inhibition |
属性
IUPAC Name |
5-cyclopropyl-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-13(15-4-3-14(22-15)11-5-6-24-9-11)8-18-17(21)12-7-16(23-19-12)10-1-2-10/h3-7,9-10,13,20H,1-2,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDDQEJDNLNEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














